2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide
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Description
“2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide” is a chemical compound with the molecular formula C12H10ClFN2OS and a molecular weight of 284.74 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 284.74 . More detailed properties such as melting point, boiling point, and solubility would require experimental determination or advanced computational predictions.Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors:
- A study by (Stec et al., 2011) explored benzothiazole derivatives, including compounds structurally similar to 2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide, as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. These findings are significant in the context of cancer treatment and metabolic diseases.
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling:
- Research conducted by (Mary et al., 2020) involved synthesizing and analyzing benzothiazolinone acetamide analogs. The study focused on their potential as photosensitizers in dye-sensitized solar cells, demonstrating their capacity for light harvesting and electron injection, which is crucial for photovoltaic applications.
Antimicrobial Activity:
- A study by (Badiger et al., 2013) synthesized a series of benzothiazole acetamide derivatives and evaluated their antimicrobial properties. The compounds showed significant activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents.
Antitumor and Cytotoxic Activities:
- Research by (Ghorab et al., 2015) synthesized sulfonamide derivatives with benzothiazole moieties. They showed notable cytotoxic activity against breast and colon cancer cell lines, suggesting a potential role in cancer therapy.
Anti-Inflammatory and Analgesic Activities:
- Studies such as those by (Sunder & Maleraju, 2013) and (Kaplancıklı et al., 2012) have synthesized acetamide derivatives and evaluated their analgesic and anti-inflammatory properties, indicating their potential use in pain management and inflammation-related disorders.
Properties
IUPAC Name |
2-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-6-11(17)16-12-15-7-10(18-12)5-8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSXBGDQZPPDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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